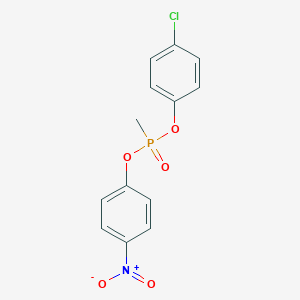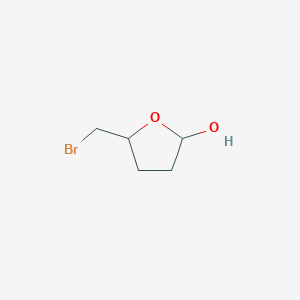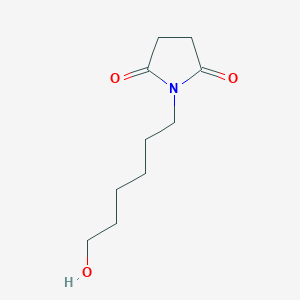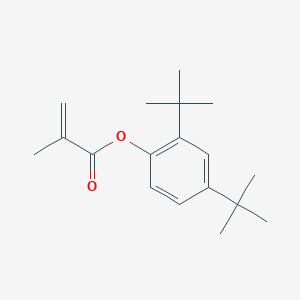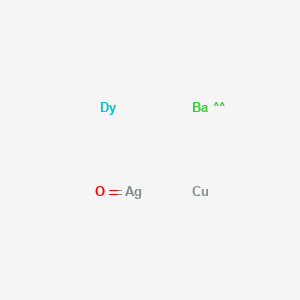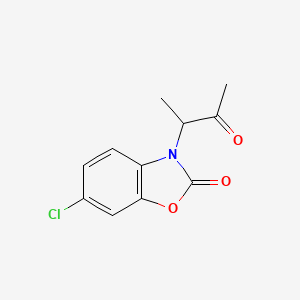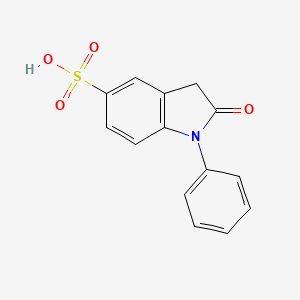![molecular formula C25H39NO2 B14292300 3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate CAS No. 115864-65-8](/img/structure/B14292300.png)
3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate is a complex organic compound that features a bicyclic structure with a nitrogen atom. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in various fields such as medicinal chemistry and drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate typically involves the construction of the azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic methodologies, including intramolecular cyclization and rearrangements such as the Beckmann rearrangement . The starting materials often include cyclopentanes and piperidine derivatives, which undergo nucleophilic attack and concomitant intramolecular cyclization to form the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as flow chemistry and continuous processing to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
科学的研究の応用
3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Tropane Alkaloids: These compounds share a similar bicyclic structure and are known for their biological activities, including their use as pharmaceuticals (e.g., cocaine, atropine).
2-Azabicyclo[3.2.1]octane Derivatives: These compounds also feature the azabicyclo[3.2.1]octane scaffold and have significant potential in drug discovery and medicinal chemistry.
Uniqueness
3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
115864-65-8 |
|---|---|
分子式 |
C25H39NO2 |
分子量 |
385.6 g/mol |
IUPAC名 |
[3-(2,3-dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl] decanoate |
InChI |
InChI=1S/C25H39NO2/c1-4-5-6-7-8-9-10-14-24(27)28-23-13-11-12-20(18-23)25-19(2)26(3)22-16-15-21(25)17-22/h11-13,18-19,21-22,25H,4-10,14-17H2,1-3H3 |
InChIキー |
UZRKGYJRAUNWHT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)OC1=CC=CC(=C1)C2C(N(C3CCC2C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Nitrophenoxy)methyl]thiophene](/img/structure/B14292226.png)



